6-Fluoro-4-methylpyridin-3-amine
Overview
Description
6-Fluoro-4-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H7FN2 It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 6th position and a methyl group at the 4th position
Mechanism of Action
Target of Action
Similar compounds such as 4-aminopyridine (4ap) are known to target potassium (k+) channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials.
Mode of Action
For instance, 4-aminopyridine binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may affect the pathways involving potassium ion channels .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may enhance impulse conduction by reducing the leakage of intracellular k+ .
Biochemical Analysis
Cellular Effects
6-Fluoro-4-methylpyridin-3-amine is a novel K+ channel blocker with potential application in PET . It has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine . 4AP is used clinically to improve walking in people with multiple sclerosis (MS) by blocking potassium (K+) channels in demyelinated axons, which reduces the leakage of intracellular K+ and enhances impulse conduction .
Molecular Mechanism
The mechanism of action of this compound involves binding to voltage-gated K+ (Kv) channels exposed due to demyelination, reducing the aberrant efflux of K+ ions and enhancing axonal conduction . This is similar to the mechanism of action of 4AP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methylpyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
6-Fluoro-4-methylpyridin-3-amine has several scientific research applications, including:
Antibacterial Agents: Research has shown that analogues of this compound exhibit significant antibacterial properties, potentially surpassing some existing antibiotics.
Antitumor Agents: Certain derivatives have demonstrated moderate cytotoxic activity, indicating potential as antitumor agents.
Chemical Synthesis: The compound is used in the synthesis of various chemical entities, including cognition enhancer drug candidates.
Organic Chemistry Research: It plays a role in the synthesis of complex molecules, such as ligands for metal-organic frameworks and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine (4AP): Known for its ability to block potassium channels and improve neurological functions in conditions like multiple sclerosis[][4].
3-Fluoro-4-aminopyridine:
Uniqueness
6-Fluoro-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its fluorine substitution at the 6th position enhances its stability and reactivity compared to other pyridine derivatives[4][4].
Properties
IUPAC Name |
6-fluoro-4-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGRTGMOAWUAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650504 | |
Record name | 6-Fluoro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954236-33-0 | |
Record name | 6-Fluoro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-6-FLUORO-4-METHYLPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.